7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one
Description
The compound 7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic molecule featuring a pyrazolo[4,3-c]pyridin-3-one core fused with a piperazine-carbonyl moiety substituted with a 2,4-difluorobenzoyl group. This structure combines a rigid aromatic system with a flexible piperazine linker, a design frequently employed in medicinal chemistry to enhance target binding and pharmacokinetic properties.
Propriétés
IUPAC Name |
7-[4-(2,4-difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N5O3/c1-29-14-19(22-20(15-29)25(35)32(28-22)17-5-3-2-4-6-17)24(34)31-11-9-30(10-12-31)23(33)18-8-7-16(26)13-21(18)27/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSSTHMRGJRTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?
- Methodological Answer : The pyrazolo[4,3-c]pyridin-3-one scaffold can be synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, in structurally analogous pyrazolo-pyrimidines, cyclocondensation of 1,3-diketones with aminopyrazoles under reflux in acetic acid yields the fused heterocycle . Modifications to the pyrazole ring (e.g., 5-methyl substitution) require careful selection of starting materials, such as 1-phenyl-3-carbonyl pyrazole precursors, to ensure regioselectivity .
Q. How is the piperazine-1-carbonyl moiety introduced into the molecule?
- Methodological Answer : The piperazine fragment is typically coupled via a carbonyl linker using benzoyl chloride derivatives. Evidence from fluorobenzyl-piperazine synthesis shows that reacting 1-(4-fluorobenzyl)piperazine with substituted benzoyl chlorides in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base achieves efficient acylation . For this compound, 2,4-difluorobenzoyl chloride would be reacted with the piperazine intermediate under inert conditions to minimize hydrolysis .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (e.g., pyrazole C-H at δ 6.8–7.5 ppm) and piperazine N-CH2 groups (δ 2.5–3.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (C-N at ~1250 cm⁻¹) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Test against kinases or carbonic anhydrases (e.g., hCA I/II) using fluorogenic substrates, given structural similarities to bioactive pyrazolo-pyrimidines .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Strategies include:
- Metabolic stability testing : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Proteomic profiling : Employ affinity chromatography or thermal shift assays to identify unintended protein targets .
- Structural optimization : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while retaining activity .
Q. What strategies mitigate low yields in the final coupling step (piperazine-carbonyl-pyrazole linkage)?
- Methodological Answer :
- Catalytic systems : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions in DCM .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing side-product formation .
- Purification : Employ flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (Et2O/hexane) to isolate the product .
Q. How does the 2,4-difluorobenzoyl group influence target binding compared to other aryl substituents?
- Methodological Answer : Fluorine atoms enhance binding via:
- Electrostatic interactions : Fluorine’s electronegativity stabilizes hydrogen bonds with kinase ATP pockets .
- Lipophilicity : LogP calculations (e.g., using Molinspiration) show that difluoro substitution improves membrane penetration vs. chlorinated analogs .
- SAR studies : Compare IC50 values of analogs (e.g., 2-chloro vs. 2,4-difluoro) in enzyme inhibition assays to quantify substituent effects .
Q. What computational methods predict the compound’s binding mode to tyrosine kinases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB: 1M17) to model interactions. Focus on the pyrazolo-pyridinone core’s fit into the hydrophobic pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the difluorobenzoyl group and kinase residues (e.g., Lys745 in EGFR) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for similar compounds?
- Analysis : Variability stems from:
- Reagent purity : Impure benzoyl chlorides (e.g., hydrolyzed to carboxylic acids) reduce coupling efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than DCM in moisture-sensitive reactions .
- Workup protocols : Rapid quenching vs. gradual neutralization affects byproduct formation (e.g., diacylated piperazine) .
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